(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

CAS No.: 17168-45-5

Cat. No.: VC7874765

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17168-45-5 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ |

| Standard InChI Key | FZMFPCLBMUFJGR-AATRIKPKSA-N |

| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CC=CO1 |

| SMILES | CN(C)C=CC(=O)C1=CC=CO1 |

| Canonical SMILES | CN(C)C=CC(=O)C1=CC=CO1 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

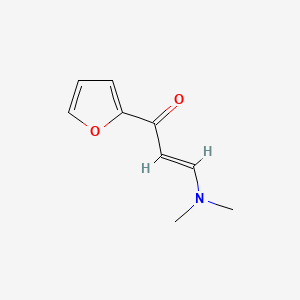

The systematic IUPAC name for this compound is (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, reflecting its (2E) stereochemistry. Its molecular formula corresponds to a molecular weight of 165.19 g/mol . The structure comprises a furan ring linked to a propenone chain bearing a dimethylamino substituent (Fig. 1).

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 109482-86-2, 17168-45-5 | |

| Molecular Formula | ||

| Molecular Weight | 165.19 g/mol | |

| Exact Mass | 165.07900 | |

| IUPAC Name | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one |

Stereochemical Considerations

The (2E) designation specifies the trans configuration of the α,β-unsaturated ketone, critical for its electronic conjugation and reactivity. This geometry enhances resonance stabilization, influencing its participation in cycloadditions and nucleophilic attacks .

Synthesis and Reactivity

Reactivity Profile

The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, while the dimethylamino group may facilitate acid-base catalysis or serve as a directing group in metal-mediated transformations .

Physicochemical Properties

Spectral Data

-

IR: Strong absorption bands at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) .

-

NMR: NMR signals for furan protons (δ 6.3–7.4 ppm), vinyl protons (δ 6.8–7.2 ppm), and dimethylamino group (δ 2.2–2.5 ppm) .

Applications in Research

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing acridones and acridinium salts, classes with documented anticancer and antimicrobial activities . Its furyl and enone functionalities make it a versatile building block for heterocyclic expansions.

Material Science

Conjugated enones are explored in organic electronics for their electron-transport properties, though specific studies on this compound remain unreported .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume